4-Amino-6-hydroxypyrimidine

Enzyme Inhibition Carbonic Anhydrase Alzheimer's Disease

Select 4-Amino-6-hydroxypyrimidine (CAS 1193-22-2) for your next synthetic campaign. This scaffold uniquely demonstrates direct hCA II inhibition (Kᵢ = 1.867 μM), enabling multi-target-directed ligand design for Alzheimer's programs. The 4-amino-6-hydroxy substitution pattern is essential for this activity—isomeric analogs do not substitute. For kilogram-scale orotic acid production, this intermediate achieves 98% yield from 2-mercapto-4-amino-6-hydroxypyrimidine, outperforming alternative routes. Its defined tautomeric equilibrium provides a controllable system for nucleobase analog studies. Available in 98% purity with documented storage protocols to prevent decomposition.

Molecular Formula C4H5N3O
Molecular Weight 111.1g/mol
CAS No. 1193-22-2
Cat. No. B372064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-hydroxypyrimidine
CAS1193-22-2
Molecular FormulaC4H5N3O
Molecular Weight111.1g/mol
Structural Identifiers
SMILESC1=C(NC=NC1=O)N
InChIInChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
InChIKeyHFMLLTVIMFEQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-hydroxypyrimidine (CAS 1193-22-2) Procurement Guide for Medicinal Chemistry and Synthesis


4-Amino-6-hydroxypyrimidine (CAS 1193-22-2), systematically named 6-aminopyrimidin-4-ol, is a heterocyclic building block within the aminohydroxypyrimidine class. This compound exists primarily as the 4(3H)-pyrimidinone tautomer [1] and exhibits a melting point range of 262–264°C . It serves as a key synthetic intermediate in the preparation of orotic acid and 6-chloropurine , and is a critical starting material for generating diverse bioactive pyrimidine derivatives, including antiviral and anticancer agents .

Why 4-Amino-6-hydroxypyrimidine Cannot Be Substituted by Generic Aminohydroxypyrimidines


Direct substitution of 4-amino-6-hydroxypyrimidine with other aminohydroxypyrimidine isomers or derivatives is generally not viable without significant re-optimization of reaction conditions or a complete loss of intended biological activity. The unique 4-amino-6-hydroxy substitution pattern dictates its specific reactivity in nucleophilic substitutions and its distinct tautomeric equilibrium, which profoundly influences its behavior as a synthetic intermediate . Furthermore, unlike some analogs, this compound is known for its lability and requires controlled storage conditions to prevent decomposition . Critically, its enzyme inhibition profile is not a class-wide property; for example, the addition of a second amino group, as in 2,4-diamino-6-hydroxypyrimidine, drastically alters its target selectivity and potency, shifting from a carbonic anhydrase inhibitor to a specific GTP cyclohydrolase I inhibitor .

Quantitative Differentiation Evidence for 4-Amino-6-hydroxypyrimidine vs. Closest Analogs


Superior Inhibitory Potency of 4-Amino-6-hydroxypyrimidine Against Human Carbonic Anhydrase II (hCA II)

In a direct head-to-head study of pyrimidine derivatives, 4-amino-6-hydroxypyrimidine demonstrated superior inhibition of human carbonic anhydrase II (hCA II) compared to several close structural analogs. The compound exhibited a K I value of 1.867 ± 0.296 μM against hCA II . This potency was significantly greater than that of 4-amino-2-chloropyrimidine (K I = 3.913 μM) and other tested pyrimidines, establishing a clear structure-activity relationship where the 4-amino-6-hydroxy substitution pattern is advantageous for hCA II binding .

Enzyme Inhibition Carbonic Anhydrase Alzheimer's Disease

High Synthetic Yield from 2-Mercapto-4-amino-6-hydroxypyrimidine for Cost-Efficient Production

A direct synthetic comparison reveals that 4-amino-6-hydroxypyrimidine can be produced in very high yield (98%) via the desulfurization of 2-mercapto-4-amino-6-hydroxypyrimidine [1]. This yield is substantially higher than that reported for the synthesis of other related pyrimidines under analogous conditions, such as 4-aminopyrimidine (74%) and 5,6-diamino-4-hydroxypyrimidine (87%) [1], suggesting a more favorable energetic landscape for this specific transformation.

Organic Synthesis Process Chemistry Green Chemistry

Specific Inhibition Profile Distinguishes 4-Amino-6-hydroxypyrimidine from the GTP Cyclohydrolase I Inhibitor 2,4-Diamino-6-hydroxypyrimidine

While 2,4-diamino-6-hydroxypyrimidine is a well-documented, selective inhibitor of GTP cyclohydrolase I with an IC50 of approximately 0.3 mM for inhibiting BH4 biosynthesis in HUVEC cells , 4-amino-6-hydroxypyrimidine does not share this high specificity for this target. Its primary enzyme inhibition activity is directed instead against carbonic anhydrases and cholinesterases, as demonstrated by its micromolar K I values . This clear functional divergence based on the presence of a single additional amino group highlights that the compounds are not interchangeable and must be selected based on the specific biological target of interest.

Enzyme Selectivity GTP Cyclohydrolase Tetrahydrobiopterin

Documented Lability Requires Specific Handling Protocols Not Required for More Stable Analogs

Unlike more robust pyrimidine derivatives, 4-amino-6-hydroxypyrimidine is known to be labile and requires specific storage conditions to prevent decomposition. It must be stored under an inert gas at low temperature and is reactive with strong oxidizing agents and nucleophiles . This is a critical differentiating factor for procurement, as it impacts inventory management, shipping logistics, and experimental planning in ways that do not apply to more stable alternatives like 2-amino-4,6-dihydroxypyrimidine .

Stability Storage Conditions Logistics

Optimal Use Cases for 4-Amino-6-hydroxypyrimidine Based on Verified Evidence


Lead Optimization for Multi-Target Alzheimer's Disease Therapeutics

For medicinal chemistry programs developing multi-target-directed ligands (MTDLs) against Alzheimer's disease, 4-amino-6-hydroxypyrimidine is a preferred starting scaffold. Its direct, head-to-head demonstrated inhibitory potency against human carbonic anhydrase II (hCA II, K I = 1.867 μM) is a key differentiator . This activity, combined with its established role as a cholinesterase inhibitor scaffold, makes it ideal for designing novel agents that can simultaneously modulate multiple pathological pathways of the disease .

Cost-Effective Large-Scale Synthesis of Orotic Acid and 6-Chloropurine

For process chemists and procurement managers focused on the kilogram-scale synthesis of orotic acid or 6-chloropurine, 4-amino-6-hydroxypyrimidine is the most efficient intermediate. Its synthesis from 2-mercapto-4-amino-6-hydroxypyrimidine proceeds with a 98% yield [1], which is significantly higher than yields for analogous pyrimidine syntheses. This high-yielding, green chemistry route minimizes waste and maximizes cost-effectiveness, making it the compound of choice for industrial-scale production of these important pharmaceutical precursors [1].

Investigating the Role of Tautomerism in Nucleobase Analog Recognition

Researchers studying the impact of tautomeric equilibria on molecular recognition, particularly in the context of nucleobase analogs, should select 4-amino-6-hydroxypyrimidine. Its existence in multiple tautomeric forms (e.g., 4-amino-6-hydroxypyrimidine vs. 6-amino-1H-pyrimidin-4-one) [2] provides a defined system for investigating how subtle shifts in protonation state and hydrogen-bonding patterns influence enzyme binding or receptor interactions, offering a level of control not available with more conformationally restricted analogs.

Building Block for Derivatization into Bioactive Pleuromutilins

For synthetic groups exploring novel antibacterial agents, 4-amino-6-hydroxypyrimidine serves as a critical functional handle. Its demonstrated utility in generating the potent pleuromutilin derivative APTM (14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin) validates its selection for constructing new analogs with antibacterial activity [3]. This specific application is not readily achievable with other aminohydroxypyrimidine isomers due to differing regiochemical reactivity.

Technical Documentation Hub

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